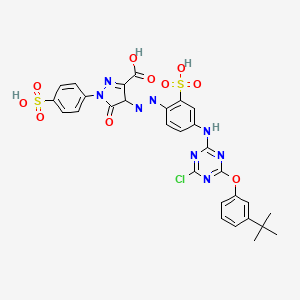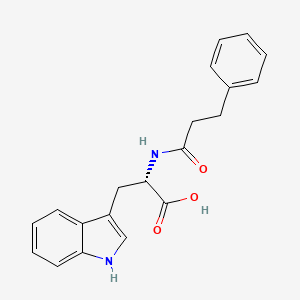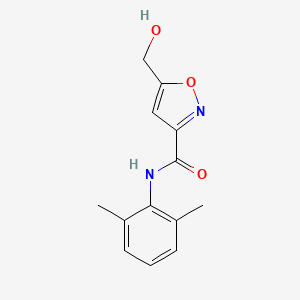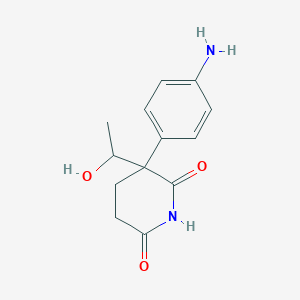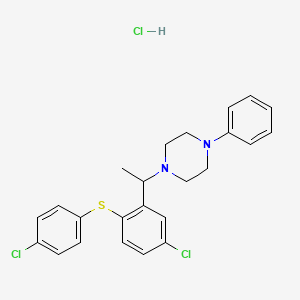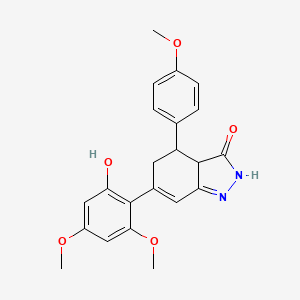
(R)-1-Ethyl-2,2-dimethylpropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Ethyl-2,2-dimethylpropanol is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-2,2-dimethylpropanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-Ethyl-2,2-dimethylpropanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-Ethyl-2,2-dimethylpropanol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and scalable production of the compound with high enantiomeric purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Ethyl-2,2-dimethylpropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-Ethyl-2,2-dimethylpropanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane, ®-1-Ethyl-2,2-dimethylpropane, using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group of ®-1-Ethyl-2,2-dimethylpropanol can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in DCM.
Major Products Formed
Oxidation: ®-1-Ethyl-2,2-dimethylpropanone.
Reduction: ®-1-Ethyl-2,2-dimethylpropane.
Substitution: ®-1-Ethyl-2,2-dimethylpropyl chloride.
Wissenschaftliche Forschungsanwendungen
®-1-Ethyl-2,2-dimethylpropanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: It serves as an intermediate in the synthesis of drugs with specific chiral centers.
Industry: The compound is utilized in the production of specialty chemicals and materials with desired stereochemical properties.
Wirkmechanismus
The mechanism of action of ®-1-Ethyl-2,2-dimethylpropanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and influencing its activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-Ethyl-2,2-dimethylpropanol
- 1-Ethyl-2,2-dimethylpropanone
- 1-Ethyl-2,2-dimethylpropane
Uniqueness
®-1-Ethyl-2,2-dimethylpropanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomer, (S)-1-Ethyl-2,2-dimethylpropanol, the ®-enantiomer may exhibit different reactivity and interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
CAS-Nummer |
38636-36-1 |
|---|---|
Molekularformel |
C7H16O |
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
(3R)-2,2-dimethylpentan-3-ol |
InChI |
InChI=1S/C7H16O/c1-5-6(8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |
InChI-Schlüssel |
HMSVXZJWPVIVIV-ZCFIWIBFSA-N |
Isomerische SMILES |
CC[C@H](C(C)(C)C)O |
Kanonische SMILES |
CCC(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


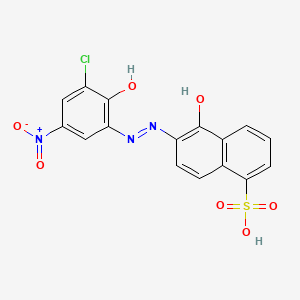



![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)

